molecular formula C6H4ClFIN B1326276 5-Chloro-4-fluoro-2-iodoaniline CAS No. 852569-38-1

5-Chloro-4-fluoro-2-iodoaniline

Cat. No. B1326276
M. Wt: 271.46 g/mol
InChI Key: RTKFGFUTNPBWIA-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-iodoaniline is a chemical compound with the CAS Number: 852569-38-1 . It has a molecular weight of 271.46 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 5-Chloro-4-fluoro-2-iodoaniline is 1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Chloro-4-fluoro-2-iodoaniline is a solid compound . It has a molecular weight of 271.46 .

Scientific Research Applications

Synthesis of Medicinal Compounds

5-Chloro-4-fluoro-2-iodoaniline is used in the synthesis of various medicinal compounds. For example, it has been involved in the preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which is a key intermediate for phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase (Mayes et al., 2010). Additionally, its derivatives have shown selective in vitro inhibition of cancer cell lines, particularly those of colon and renal origin, demonstrating its potential in antitumor therapies (McCarroll et al., 2007).

Development of Novel Chemical Compounds

This compound also plays a role in the creation of structural manifolds from a common precursor. It has been used to hydrolyze and convert into various pyridine derivatives, which are then utilized to develop new chemical compounds with potential industrial applications (Schlosser & Bobbio, 2002).

Photochemistry Research

In the field of photochemistry, 5-Chloro-4-fluoro-2-iodoaniline and related compounds have been studied to understand their behavior under light exposure. This research is significant for developing synthetic methods through photogenerated phenyl cations and understanding the photodegradation of halogenated aromatic pollutants (Freccero, Fagnoni & Albini, 2003).

Synthesis of Antiviral Compounds

Another application is in the synthesis of 5-halogenated 2'-deoxy-2'-β-fluoro-4'-azido pyrimidine nucleosides, which have shown potent anti-HBV (hepatitis B virus) activity with low cytotoxicity, indicating their relevance in antiviral drug development (Guo et al., 2020).

Structural Studies in Inorganic Chemistry

5-Chloro-4-fluoro-2-iodoaniline is also used in the preparation and structural study of benziodoxaborole derivatives. These heterocyclic compounds contain trivalent iodine, oxygen, and boron, and their structural investigations contribute significantly to inorganic chemistry research (Nemykin et al., 2011).

Safety And Hazards

5-Chloro-4-fluoro-2-iodoaniline is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, causes skin irritation, causes serious eye irritation, and toxic if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

5-chloro-4-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKFGFUTNPBWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294013
Record name 5-Chloro-4-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-fluoro-2-iodoaniline

CAS RN

852569-38-1
Record name 5-Chloro-4-fluoro-2-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852569-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-2-iodobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-4-fluoroaniline (12.9 g, 88.9 mmol) and NIS (22.0 g, 97.8 mmol) in AcOH (90 mL) is stirred at RT for 1.5 h. After completion, the reaction mixture is quenched by H2O, DCM is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords 5-chloro-4-fluoro-2-iodoaniline as a colorless powder; HPLC: AtRet=4.75 min; 1HNMR (CDCl3) 7.40 (d, 1H), 6.75 (d, 1H), 4.00 (bs, 2H).
Quantity
12.9 g
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reactant
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22 g
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90 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Pathan, P Patil, A Shinde… - Current Green …, 2021 - ingentaconnect.com
Background: Iodination of the organic substrate is an important reaction for the synthesis of pharmacologically active molecules. Methods: In view of these concerns, we reported a …
Number of citations: 1 www.ingentaconnect.com

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